

Technical Guide: Spectroscopic and Synthetic Data for 11(E)-Vaccenyl Methane Sulfonate

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Compound of Interest

Compound Name: 11(E)-Vaccenyl methane sulfonate

Cat. No.: B15602288

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For Researchers, Scientists, and Drug Development Professionals

Introduction

11(E)-Vaccenyl methane sulfonate is a long-chain aliphatic methanesulfonate. While specific experimental spectroscopic data for this compound is not readily available in the public domain, this guide provides a comprehensive overview of its expected NMR and mass spectrometry characteristics based on the analysis of its precursor, 11(E)-vaccenyl alcohol, and related compounds. This document also outlines a detailed experimental protocol for its synthesis from the corresponding alcohol. The information herein is intended to serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development.

Predicted Spectroscopic Data

Due to the absence of direct experimental data for **11(E)-vaccenyl methane sulfonate**, the following NMR and mass spectrometry data are predicted based on the known spectral properties of (E)-octadec-11-enoic acid, long-chain alcohols, and alkyl methanesulfonates.

Predicted ^1H NMR Data for 11(E)-Vaccenyl Methane Sulfonate

The ^1H NMR spectrum is predicted to show characteristic signals for the terminal methyl group, the long methylene chain, the vinylic protons of the trans double bond, the methylene group adjacent to the sulfonate ester, and the methyl group of the methanesulfonate.

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-18 (CH ₃)	0.88	t	3H
H-2 to H-9, H-14 to H-17 (-CH ₂) ₈ -)	1.25-1.40	m	24H
H-10, H-13 (-CH ₂ -CH=)	2.01	m	4H
H-11, H-12 (-CH=CH-)	5.39	m	2H
H-1 (-CH ₂ -OMs)	4.22	t	2H
Ms (-SO ₂ CH ₃)	3.00	s	3H

Predicted ¹³C NMR Data for 11(E)-Vaccenyl Methane Sulfonate

The ¹³C NMR spectrum is expected to display signals corresponding to the carbons of the alkyl chain, the double bond, the carbon bearing the methanesulfonate group, and the methyl carbon of the sulfonate.

Carbon	Predicted Chemical Shift (ppm)
C-18	14.1
C-2 to C-9, C-14 to C-17	22.7 - 32.6
C-10, C-13	32.0
C-11, C-12	130.5
C-1	70.0
Ms (-SO ₂ CH ₃)	38.4

Predicted Mass Spectrometry Data for 11(E)-Vaccenyl Methane Sulfonate

The electron ionization (EI) mass spectrum is predicted to show fragmentation patterns characteristic of long-chain alkyl methanesulfonates. The molecular ion peak (M^+) at m/z 346.25 is expected to be of low abundance or absent. Key fragmentation pathways would include the loss of the methanesulfonyl radical and cleavage of the long alkyl chain.

m/z	Proposed Fragment
251	$[M - SO_2CH_3]^+$
97	$[CH_3SO_3H]^+$
96	$[CH_3SO_3H - H]^+$
81, 67, 55, 41	Alkyl chain fragments

Experimental Protocols

The synthesis of **11(E)-vaccenyl methane sulfonate** involves two main stages: the preparation of the precursor 11(E)-vaccenyl alcohol and its subsequent mesylation.

Synthesis of 11(E)-Vaccenyl Alcohol

The synthesis of (E)-octadec-11-enol has been reported in the literature. A general procedure would involve the reduction of the corresponding carboxylic acid or ester, (E)-vaccenic acid or its methyl ester, respectively.

Protocol:

- To a solution of (E)-vaccenic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride ($LiAlH_4$) (1.5 eq), at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

- Filter the resulting precipitate and wash with THF.
- Concentrate the filtrate under reduced pressure to yield the crude 11(E)-vaccenyl alcohol.
- Purify the crude product by column chromatography on silica gel.

Synthesis of 11(E)-Vaccenyl Methane Sulfonate[1][2][3][4][5]

The conversion of an alcohol to a methanesulfonate (mesylate) is a standard procedure in organic synthesis.

Protocol:

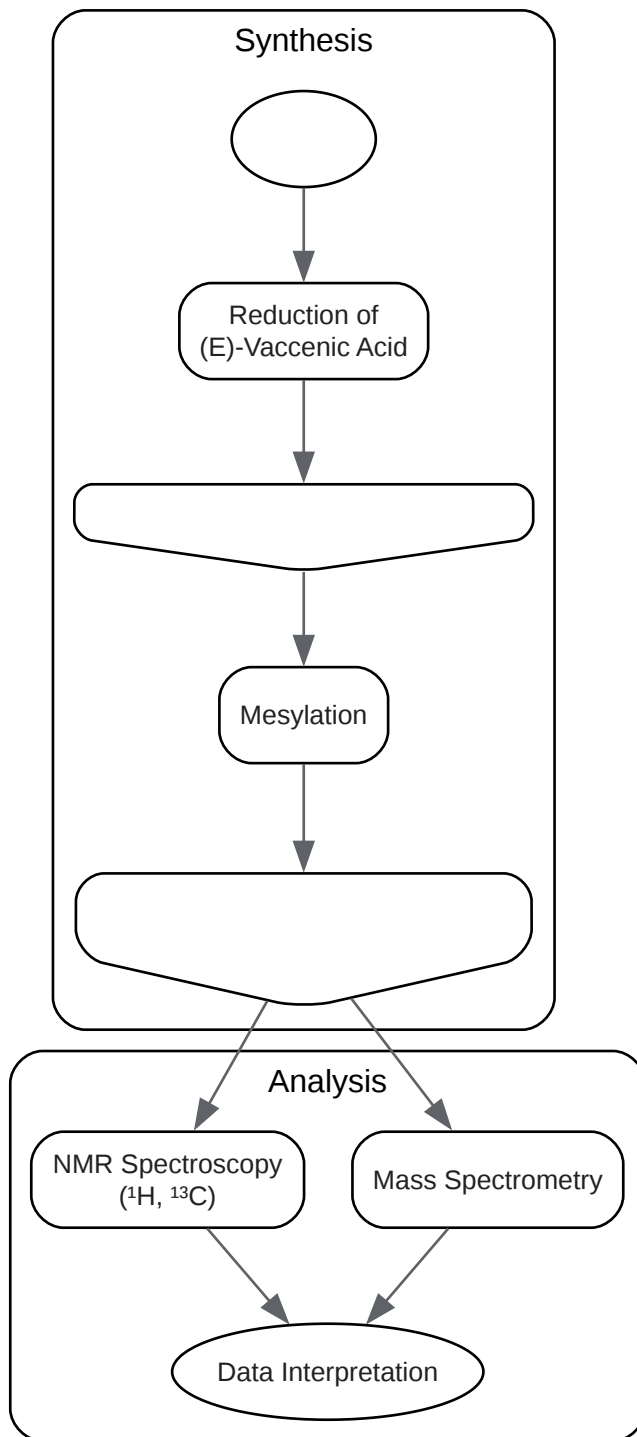
- Dissolve 11(E)-vaccenyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
- Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.
- Once the reaction is complete, quench it by adding cold water.
- Separate the organic layer, and wash it sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **11(E)-vaccenyl methane sulfonate**.
- If necessary, purify the product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **11(E)-vaccenyl methane sulfonate**.

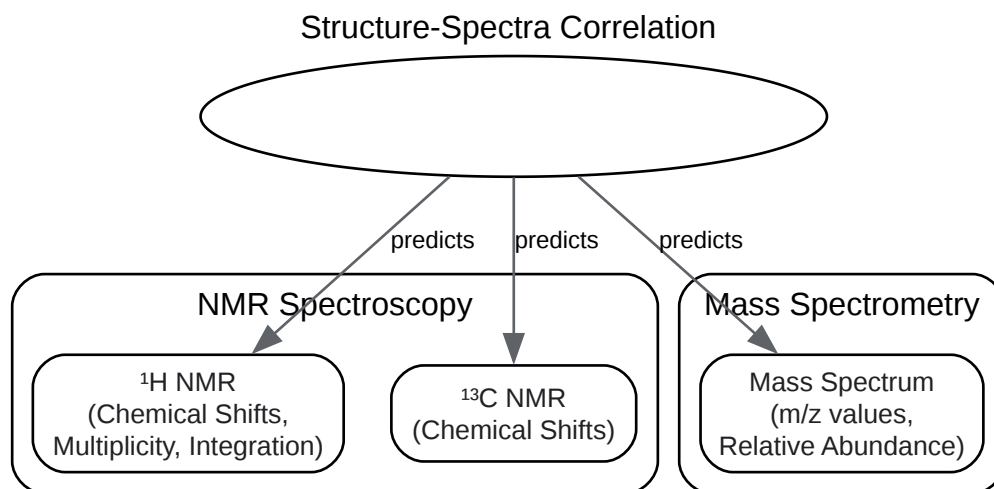
Experimental Workflow

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Caption: Synthesis and analysis workflow.

Logical Relationship of Spectroscopic Data

This diagram shows the relationship between the chemical structure and the expected spectroscopic data.



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Caption: Structure-spectra relationship.

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